molecular formula C17H17F3N2O B608322 KDS2010 CAS No. 1894207-44-3

KDS2010

Katalognummer: B608322
CAS-Nummer: 1894207-44-3
Molekulargewicht: 322.32 g/mol
InChI-Schlüssel: XCUXYNYVUMLDKH-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KDS2010 is a recently developed potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B). This enzyme is located in the outer mitochondrial membrane of astrocytes and is responsible for the oxidative deamination of biogenic amines, including dopamine. This compound has shown significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Parkinson’s disease, due to its high potency, specificity, and bioavailability .

Analyse Chemischer Reaktionen

Reaktionstypen: KDS2010 durchläuft hauptsächlich Reaktionen, die mit seiner Rolle als MAO-B-Inhibitor zusammenhängen. Diese Reaktionen umfassen:

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie α-Aminoamid-Derivate und spezielle Katalysatoren, um die Bildung der Biphenyl-Einheit zu erleichtern. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die Verbindung selbst, die eine hohe Potenz und Selektivität als MAO-B-Inhibitor aufweist. Die wichtigsten Nebenprodukte werden typischerweise durch Reinigungsprozesse entfernt, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

4. Wissenschaftliche Forschungsanwendungen

This compound hat in verschiedenen wissenschaftlichen Forschungsanwendungen ein großes Potenzial gezeigt, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die katalytische Aktivität von MAO-B hemmt. Diese Hemmung verhindert die oxidative Desaminierung von Dopamin und anderen biogenen Aminen, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt. Der reversible Hemmmechanismus der Verbindung ermöglicht es ihr, mit MAO-B zu interagieren, ohne das Enzym dauerhaft zu deaktivieren, was zu ihrer Sicherheit und Wirksamkeit beiträgt .

Molekularziele und Pfade: this compound zielt in erster Linie auf MAO-B in Astrozyten ab, wo es die Aktivität des Enzyms hemmt und die Synthese von Gamma-Aminobuttersäure (GABA) über den Putrescin-Abbauweg reduziert. Diese Reduktion der GABA-Synthese lindert die tonische Hemmung von dopaminergen Neuronen, was zu einer erhöhten Dopaminsynthese und -freisetzung führt .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

A. Parkinson's Disease

KDS2010 has shown promising results in preclinical studies as a therapeutic candidate for Parkinson's disease. Key findings from various studies include:

  • Potency and Efficacy : this compound demonstrated superior potency and specificity compared to traditional irreversible MAO-B inhibitors like selegiline. In animal models, it significantly alleviated motor deficits associated with Parkinson's disease, showcasing neuroprotective and anti-neuroinflammatory effects in the nigrostriatal pathway .
  • Pharmacokinetics : The compound exhibited high bioavailability (>100%) and effective blood-brain barrier permeability, making it a viable candidate for clinical use .
  • Safety Profile : In non-human primate studies, this compound displayed virtually no toxicity or adverse side effects, further supporting its potential as a safe treatment option .
StudyModelKey Findings
Park et al. (2020)MPTP mouse modelSignificant recovery from parkinsonism; superior to selegiline
Kim et al. (2021)6-hydroxydopamine modelAlleviated motor dysfunction; high bioavailability
Lee et al. (2022)A53T α-synuclein modelNeuroprotective effects observed

B. Neuropathic Pain

This compound has also been investigated for its analgesic properties in neuropathic pain models:

  • Mechanism of Action : The compound was found to reduce tactile hypersensitivity induced by paclitaxel, suggesting its effectiveness in managing chemotherapy-induced neuropathic pain .
  • Anti-inflammatory Effects : this compound reduced levels of reactive oxygen species and inhibited inflammatory pathways in spinal cord neurons, contributing to pain relief .
StudyModelKey Findings
Zhang et al. (2022)Spinal nerve ligation modelEnhanced mechanical thresholds; reduced ROS production
Lee et al. (2022)Paclitaxel-induced modelSignificant reduction in tactile hypersensitivity

C. Rheumatoid Arthritis

Recent studies have explored the anti-inflammatory effects of this compound in rheumatoid arthritis models:

  • Clinical Score Improvement : In collagen-induced arthritis mice, this compound administration led to significant reductions in clinical scores and paw thickness, indicating its potential to ameliorate joint inflammation .
  • Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, further supporting its role in managing inflammatory conditions .
StudyModelKey Findings
Kim et al. (2022)Collagen-induced arthritis modelReduced paw thickness; lower TNF-α levels

Wirkmechanismus

KDS2010 exerts its effects by selectively inhibiting the catalytic activity of MAO-B. This inhibition prevents the oxidative deamination of dopamine and other biogenic amines, leading to increased levels of these neurotransmitters in the brain. The compound’s reversible inhibition mechanism allows it to interact with MAO-B without permanently deactivating the enzyme, which contributes to its safety and efficacy .

Molecular Targets and Pathways: this compound primarily targets MAO-B in astrocytes, where it inhibits the enzyme’s activity and reduces the synthesis of gamma-aminobutyric acid (GABA) through the putrescine degradation pathway. This reduction in GABA synthesis alleviates the tonic inhibition of dopaminergic neurons, leading to increased dopamine synthesis and release .

Vergleich Mit ähnlichen Verbindungen

KDS2010 ist unter den MAO-B-Inhibitoren einzigartig aufgrund seiner hohen Potenz, Selektivität und seines reversiblen Hemmmechanismus. Im Vergleich zu anderen MAO-B-Inhibitoren wie Selegilin und Rasagilin hat this compound in Tiermodellen von Parkinson eine überlegene neuroprotektive und antineuroinflammatorische Wirkung gezeigt .

Ähnliche Verbindungen:

Die einzigartige Kombination von hoher Potenz, Selektivität und reversibler Hemmung macht this compound zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung bei der Behandlung von neurodegenerativen Erkrankungen.

Biologische Aktivität

KDS2010 is a novel reversible inhibitor of monoamine oxidase B (MAO-B), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and implications for treatment.

This compound functions primarily by inhibiting MAO-B, an enzyme that degrades neurotransmitters and is implicated in the pathophysiology of neurodegenerative diseases. The selective inhibition of MAO-B by this compound leads to a reduction in reactive oxygen species (ROS) production and alleviates neuroinflammatory processes. This results in improved synaptic transmission and cognitive functions.

Key Mechanisms:

  • Reduction of GABA Levels: this compound significantly lowers astrocytic GABA levels, which are often elevated in neurodegenerative conditions. This reduction is linked to improved cognitive functions and memory recovery in animal models .
  • Anti-inflammatory Effects: The compound mitigates astrogliosis and microgliosis, thereby reducing neuroinflammation associated with conditions like AD and PD .
  • Neuroprotective Effects: this compound enhances neuronal survival by blocking the detrimental effects of excessive GABA and ROS on neuronal health .

Animal Studies

Multiple studies have demonstrated the efficacy of this compound in various animal models:

  • Alzheimer's Disease Models: In APP/PS1 mice, long-term administration of this compound resulted in:
    • Significant improvement in memory impairments.
    • Reduction in astrocytic reactivity as evidenced by decreased GFAP expression.
    • Enhanced synaptic plasticity and learning capabilities .
  • Parkinson's Disease Models: In MPTP-induced PD models:
    • This compound treatment alleviated motor deficits and restored normal behavioral patterns.
    • The compound demonstrated superior efficacy compared to traditional irreversible MAO-B inhibitors like selegiline .
  • Neuropathic Pain Models: In spinal nerve ligation-induced neuropathic pain studies:
    • This compound effectively reduced pain responses by modulating the BDNF/TrkB/NR2B signaling pathway, indicating its potential for pain management .

Pharmacokinetics and Safety Profile

This compound has been characterized through various pharmacokinetic studies, showing:

  • High Bioavailability: Greater than 100%, indicating efficient absorption and distribution.
  • Lack of Food Effect: Consistent pharmacokinetic profile regardless of food intake.
  • Safety: Demonstrated low toxicity levels in non-human primates with favorable tolerability profiles for both young adults and elderly populations .

Case Studies

Several clinical trials are underway to evaluate the efficacy of this compound in humans:

  • A Phase 2 clinical trial is currently recruiting participants to assess the safety and efficacy of this compound in patients with mild cognitive impairment due to Alzheimer’s disease. Initial findings suggest promising outcomes related to cognitive enhancement and safety .

Summary Table of Key Findings

Study TypeModelKey FindingsReference
Animal StudyAPP/PS1 MiceMemory improvement; reduced astrogliosis
Animal StudyMPTP PD ModelAlleviated motor deficits; superior to selegiline
Neuropathic Pain StudySpinal Nerve LigationReduced pain responses; modulated BDNF signaling
Clinical TrialAlzheimer’s PatientsSafety and cognitive enhancement; ongoing trial

Eigenschaften

CAS-Nummer

1894207-44-3

Molekularformel

C17H17F3N2O

Molekulargewicht

322.32 g/mol

IUPAC-Name

(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1

InChI-Schlüssel

XCUXYNYVUMLDKH-NSHDSACASA-N

SMILES

C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O

Isomerische SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Kanonische SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KDS-2010;  KDS 2010;  KDS2010

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDS2010
Reactant of Route 2
Reactant of Route 2
KDS2010
Reactant of Route 3
Reactant of Route 3
KDS2010
Reactant of Route 4
KDS2010
Reactant of Route 5
Reactant of Route 5
KDS2010
Reactant of Route 6
Reactant of Route 6
KDS2010

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.